6-(2-Chloroethoxy)-2-cyanobenzothiazole
Description
6-(2-Chloroethoxy)-2-cyanobenzothiazole is a benzothiazole derivative characterized by a 2-chloroethoxy substituent at the 6-position and a cyano (-CN) group at the 2-position. Benzothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen, renowned for their diverse biological activities, including antimicrobial, antitumoral, and antimalarial properties .
Properties
Molecular Formula |
C10H7ClN2OS |
|---|---|
Molecular Weight |
238.69 g/mol |
IUPAC Name |
6-(2-chloroethoxy)-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C10H7ClN2OS/c11-3-4-14-7-1-2-8-9(5-7)15-10(6-12)13-8/h1-2,5H,3-4H2 |
InChI Key |
DEASZZQXHDTLOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCCCl)SC(=N2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzothiazoles are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Cyano Group Impact: The presence of a cyano group (as in 6-Chloro-7-cyano-benzodithiazine and the target compound) correlates with strong IR absorption near 2235 cm⁻¹, indicative of C≡N stretching. This group may enhance intermolecular interactions or bioactivity compared to methyl or methoxy substituents.
- Chloroethoxy vs.
- Biological Activity : Methoxy-phenyl derivatives (e.g., 5-Chloro-2-(4-methoxyphenyl)benzothiazole) exhibit antimicrobial properties , suggesting that substituent polarity and steric effects are critical for bioactivity.
Physicochemical Properties
Table 2: Physical and Spectroscopic Data
- The target compound’s predicted IR spectrum would resemble 6-Chloro-7-cyano-benzodithiazine due to the shared cyano group .
- Methoxy and chloroethoxy substituents may reduce melting points compared to cyano-containing analogs due to decreased molecular symmetry.
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